PSI-6130
Overview
Description
PSI-6130 is a nucleoside analog that has garnered significant attention for its potent antiviral properties, particularly against the hepatitis C virus. This compound is a member of the class of antiviral drugs known as nucleoside polymerase inhibitors. It was created by chemist Jeremy L. Clark and is currently being developed by Hoffmann–La Roche as a 3’,5’-diisobutyrl ester prodrug, R7128 .
Mechanism of Action
Target of Action
PSI-6130, also known as 4-Amino-1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one or 2’-deoxy-2’-fluoro-2’-C-methylcytidine, is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase . This enzyme plays a crucial role in the replication of the HCV RNA genome .
Mode of Action
The 5′-triphosphate derivative of this compound (this compound-TP) acts as a competitive inhibitor of the HCV RNA-dependent RNA polymerase (RdRp) and serves as a nonobligate chain terminator . This means it competes with the natural nucleotide substrates of the RdRp and, once incorporated into the growing RNA chain, it prevents further extension, thereby inhibiting viral replication .
Biochemical Pathways
This compound undergoes metabolic conversion to its corresponding 5′-triphosphate and to the uridine metabolite (PSI-6206) and the uridine mono-, di-, and triphosphate . Both this compound triphosphate and PSI-6206 triphosphate are potent alternative substrate inhibitors of the HCV NS5B polymerase . The formation of the 5′-triphosphate of the uridine congener (RO2433-TP) requires the deamination of this compound monophosphate .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound exhibits slow and incomplete absorption, with a mean absorption time (MAT) of 4.6 hours and an oral bioavailability of 24.0% . It has comparable mean apparent half-lives following intravenous (4.54 hours) and oral (5.64 hours) administrations .
Result of Action
The result of this compound’s action is the potent inhibition of HCV RNA replication. In an HCV replicon assay, this compound showed potent activity, with a 90% effective concentration (EC90) of 4.6 ± 2.0 μM .
Biochemical Analysis
Biochemical Properties
PSI-6130 inhibits the hepatitis C virus RNA dependent RNA polymerase called NS5B . This interaction with the NS5B enzyme is crucial for the antiviral activity of this compound .
Cellular Effects
This compound has shown potent antiviral efficacy in patients infected with hepatitis C virus (HCV) genotypes 1, 2, or 3 . It has been shown to be a potent and non-toxic inhibitor of HCV replication .
Molecular Mechanism
The mechanism of action of this compound involves the metabolic pathway to its corresponding 5′-triphosphate and to the uridine metabolite (PSI-6206) and the uridine mono-, di-, and triphosphate . Both this compound triphosphate and PSI-6206 triphosphate were shown to be potent alternative substrate inhibitors of the HCV NS5B polymerase .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown potent, dose-dependent antiviral activity . Marginal viral load rebound was observed in some HCV genotype 1-infected patients, whereas partial response was observed in others .
Dosage Effects in Animal Models
In animal models, this compound showed no cytotoxicity at the highest concentration tested, and a 6-day toxicity study performed in mice resulted in a no-effect dose of ≥100 mg/kg .
Metabolic Pathways
The metabolic pathway of this compound involves the formation of its corresponding 5′-triphosphate and to the uridine metabolite (PSI-6206) and the uridine mono-, di-, and triphosphate .
Preparation Methods
The synthesis of PSI-6130 involves several key steps. One efficient route towards biologically relevant pentose derivatives, including this compound, features an enantioselective α-oxidation reaction enabled by a chiral amine in conjunction with copper(II) catalysis. This is followed by a Mukaiyama aldol coupling, which allows for the incorporation of a wide array of modular two-carbon fragments . The industrial production methods for this compound are designed to be scalable and efficient, ensuring that the compound can be produced in large quantities for clinical use.
Chemical Reactions Analysis
PSI-6130 undergoes several types of chemical reactions, including oxidation and phosphorylation. The compound is phosphorylated to its active triphosphate form, which is a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Common reagents used in these reactions include nucleoside diphosphate kinase and other cellular enzymes . The major products formed from these reactions are the monophosphate, diphosphate, and triphosphate derivatives of this compound .
Scientific Research Applications
PSI-6130 has been extensively studied for its antiviral properties. It has shown potent activity in the hepatitis C virus subgenomic replicon assay, with an EC90 of 4.6 ± 2.0 μM . The compound has also been tested in combination with other anti-hepatitis C virus compounds, showing additive to synergistic responses. Beyond its antiviral applications, this compound is being explored for its potential use in other areas of medicine and industry, including as a model compound for studying nucleoside analogs and their mechanisms of action .
Comparison with Similar Compounds
PSI-6130 is often compared with other nucleoside analogs, such as sofosbuvir (PSI-7977), which is also a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. While both compounds share similar mechanisms of action, this compound has shown consistent potency across different hepatitis C virus genotypes . Other similar compounds include PSI-6206 and PSI-7851, which have been studied for their antiviral properties and potential clinical applications .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPIRLYMDJMKGW-VPCXQMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231287 | |
Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
817204-33-4 | |
Record name | 2′-Deoxy-2′-fluoro-2′-C-methylcytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=817204-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0817204334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSI-6130 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J68784G1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of PSI-6130 against the Hepatitis C virus (HCV)?
A1: this compound is a cytidine nucleoside analog that acts as a potent and selective inhibitor of HCV replication. [, ] It requires intracellular phosphorylation to its active form, this compound-triphosphate (this compound-TP). [, , ] this compound-TP acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), the enzyme responsible for viral RNA replication. [, , ] It competes with natural cytidine triphosphate for incorporation into the growing RNA strand, ultimately leading to chain termination. [, ]
Q2: Is there a secondary metabolic pathway involved in this compound's mechanism of action?
A2: Yes, research has shown that this compound is also metabolized into β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine 5′-triphosphate (RO2433-TP). [, ] This occurs through the deamination of this compound-monophosphate, followed by phosphorylation by cellular kinases. [] RO2433-TP also demonstrates inhibitory activity against HCV RdRp, although this compound-TP is more potent. []
Q3: What is the primary route of phosphorylation for this compound to reach its active triphosphate form?
A3: this compound is initially phosphorylated by human deoxycytidine kinase (dCK) to form this compound-monophosphate. [] It is then sequentially phosphorylated to the di- and triphosphate forms by UMP-CMP kinase and nucleoside diphosphate kinase, respectively. [] Notably, this compound is not a substrate for uridine-cytidine kinase 1 (UCK-1). []
Q4: Has resistance to this compound been observed in clinical settings?
A5: Clinical trials have shown a high barrier to resistance for this compound. [, , , , ] Although the S282T mutation can confer low-level resistance, it is rarely observed clinically, likely due to its impact on viral replication capacity and the requirement for a high proportion of the viral population to carry this mutation for phenotypic resistance. [, , , ]
Q5: How does the resistance profile of this compound compare to other classes of HCV inhibitors?
A6: Studies suggest that nucleoside inhibitors, including this compound, present a higher barrier to resistance selection compared to non-nucleoside polymerase or protease inhibitors. [] The combination of this compound with other classes of HCV inhibitors could be beneficial clinically by delaying the emergence of resistance. []
Q6: What is the bioavailability of this compound, and what strategies have been employed to improve it?
A7: Pharmacokinetic studies in rhesus monkeys showed that this compound exhibits slow and incomplete absorption with an oral bioavailability of 24%. [] This led to the development of prodrugs, such as R-7128 (mericitabine) and PSI-7851, to enhance absorption and drug exposure. [, , ]
Q7: What are the primary metabolites of this compound observed in vivo?
A8: In rhesus monkeys, approximately 33% of the administered this compound dose is recovered unchanged in urine after intravenous administration, with an additional 19% recovered as its deaminated metabolite, 2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206). [] Oral administration results in lower urinary recovery of both compounds. []
Q8: Are there any known interactions of this compound with drug-metabolizing enzymes or transporters?
A9: While specific information regarding this compound's interactions with drug-metabolizing enzymes or transporters is limited within the provided research, the development of prodrugs like PSI-7851, which targets the liver, suggests a role for specific metabolic pathways and/or transporters in its distribution and elimination. [] Further research is needed to fully elucidate these interactions.
Q9: What are the next steps in the research and development of this compound and related compounds?
A10: Future research should focus on: - Optimizing prodrug strategies to further enhance the bioavailability and pharmacokinetic profile of this compound. [, ] - Evaluating the long-term safety and efficacy of this compound and its prodrugs in clinical trials. [] - Investigating the potential for combination therapies with other HCV inhibitors to improve treatment outcomes and minimize resistance development. [, ]
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